molecular formula C11H9NO3 B2388058 2-Hydroxy-4-methylquinoline-3-carboxylic acid CAS No. 32890-65-6

2-Hydroxy-4-methylquinoline-3-carboxylic acid

Cat. No.: B2388058
CAS No.: 32890-65-6
M. Wt: 203.197
InChI Key: YRDMEJCIOSSLMD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylquinoline-3-carboxylic acid is a quinoline derivative with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 4-methylquinoline with appropriate reagents. For instance, the reaction of 4-methylquinoline with chloroacetic acid in the presence of a base can yield the desired product . Another method involves the use of enaminone intermediates, which can be cyclized under acidic conditions to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and various substituted quinoline compounds .

Scientific Research Applications

2-Hydroxy-4-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methylquinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and carboxylic acid), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDMEJCIOSSLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-65-6
Record name 2-hydroxy-4-methylquinoline-3-carboxylic acid
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